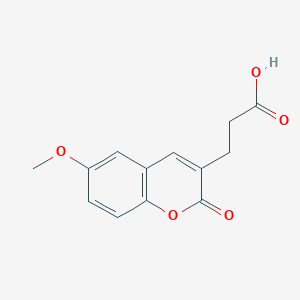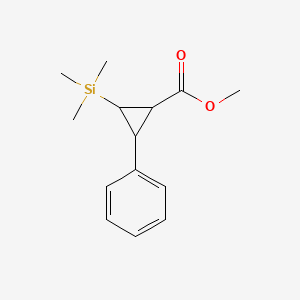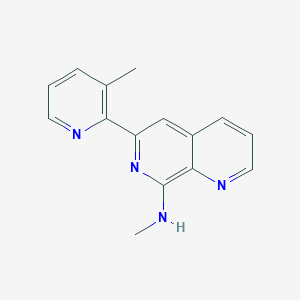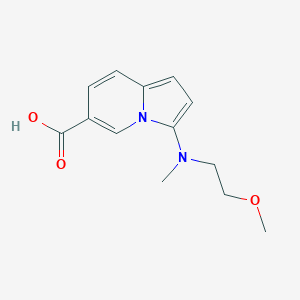![molecular formula C16H17N3 B11866539 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)
2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile is a complex organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes an isopropyl group and a carbonitrile group attached to a tetrahydrobenzo[b][1,6]naphthyridine core.
Preparation Methods
The synthesis of 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the compound can be synthesized by reacting 2-isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine with a nitrile source under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a pharmacologically active agent with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to enhanced signaling pathways associated with learning and memory processes .
Comparison with Similar Compounds
2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile can be compared with other similar compounds such as:
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: Lacks the isopropyl and carbonitrile groups, resulting in different chemical and biological properties.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another scaffold used in the development of PDE5 inhibitors with distinct structural features.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H17N3 |
|---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-propan-2-yl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-11(2)19-8-7-16-14(10-19)13(9-17)12-5-3-4-6-15(12)18-16/h3-6,11H,7-8,10H2,1-2H3 |
InChI Key |
KCKMCIGXRJRXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=NC3=CC=CC=C3C(=C2C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)



![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)


![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)



![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)
